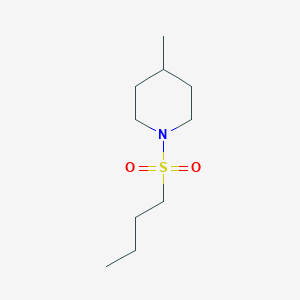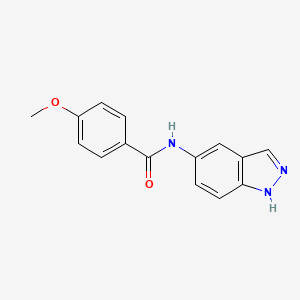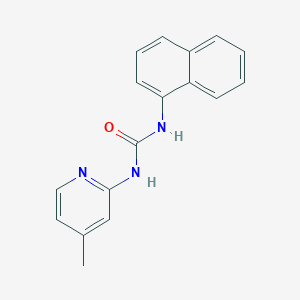
N-(4-fluorophenyl)-N'-(1,2,2-trimethylpropyl)urea
Overview
Description
N-(4-fluorophenyl)-N'-(1,2,2-trimethylpropyl)urea, also known as Flupentixol, is a chemical compound that belongs to the class of thioxanthenes. Flupentixol has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
Mechanism of Action
N-(4-fluorophenyl)-N'-(1,2,2-trimethylpropyl)urea acts as an antagonist at dopamine receptors in the brain, specifically at the D1 and D2 receptor subtypes. By blocking the activity of these receptors, this compound reduces the activity of dopamine in the brain, which can have a variety of effects on behavior and cognition. This compound has also been shown to have some affinity for serotonin receptors, although its effects on these receptors are less well understood.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific receptor subtypes that it interacts with. By blocking dopamine receptors, this compound can reduce the activity of the mesolimbic dopamine system, which is involved in the regulation of reward and motivation. This can lead to a reduction in symptoms of schizophrenia, such as delusions and hallucinations. This compound has also been shown to have effects on other neurotransmitter systems, including serotonin and norepinephrine, although the precise nature of these effects is not well understood.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(4-fluorophenyl)-N'-(1,2,2-trimethylpropyl)urea in lab experiments is its specificity for dopamine receptors. By selectively blocking dopamine receptors, this compound can be used to study the role of dopamine in a variety of behaviors and cognitive processes. However, one of the limitations of this compound is its potential for off-target effects on other neurotransmitter systems, which can complicate the interpretation of experimental results. Additionally, the synthesis of this compound is a complex process that requires specialized equipment and expertise, which can limit its availability for use in lab experiments.
Future Directions
There are several future directions for research on N-(4-fluorophenyl)-N'-(1,2,2-trimethylpropyl)urea. One area of interest is the development of new compounds that are more selective for specific dopamine receptor subtypes, which could improve the specificity and accuracy of experimental results. Another area of interest is the use of this compound in combination with other drugs to study the interactions between different neurotransmitter systems. Finally, there is growing interest in the use of this compound as a potential treatment for other dopamine-related disorders, such as addiction and depression.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to modulate the activity of dopamine receptors in the brain, which has led to its use in the study of dopamine-related disorders such as schizophrenia and Parkinson's disease. This compound has also been used to study the effects of dopamine on learning and memory, as well as its role in addiction and reward. While this compound has several advantages for use in lab experiments, its potential for off-target effects and the complexity of its synthesis process are limitations that must be considered. Future research on this compound will likely focus on developing new compounds with improved specificity and exploring its potential as a treatment for other dopamine-related disorders.
Scientific Research Applications
N-(4-fluorophenyl)-N'-(1,2,2-trimethylpropyl)urea has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to modulate the activity of dopamine receptors in the brain, which has led to its use in the study of dopamine-related disorders such as schizophrenia and Parkinson's disease. This compound has also been used to study the effects of dopamine on learning and memory, as well as its role in addiction and reward.
properties
IUPAC Name |
1-(3,3-dimethylbutan-2-yl)-3-(4-fluorophenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2O/c1-9(13(2,3)4)15-12(17)16-11-7-5-10(14)6-8-11/h5-9H,1-4H3,(H2,15,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOICEELIBIVQRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C)NC(=O)NC1=CC=C(C=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(4-chlorophenyl)-1-piperazinyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B4423945.png)



![N-(2-chlorophenyl)-2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide](/img/structure/B4423965.png)


![4-[(5-chloro-2-thienyl)sulfonyl]morpholine](/img/structure/B4423998.png)
![N-(2,5-dichlorophenyl)-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B4423999.png)


![N-cyclohexyl-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide](/img/structure/B4424013.png)
![N-(3,4-dimethylphenyl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide](/img/structure/B4424022.png)
![N-(5-chloro-2-pyridinyl)-2-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4424026.png)